2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholine sulfonyl group, a phenylpiperazine moiety, and a phenoxyethanone backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the phenoxyethanone backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of morpholine, which can be carried out using sulfonyl chlorides under basic conditions.
Attachment of the phenylpiperazine moiety: This can be done through a nucleophilic substitution reaction, where the phenylpiperazine is introduced to the phenoxyethanone backbone.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules through various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction. The exact pathways involved can vary based on the specific application and target molecule.
Comparison with Similar Compounds
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and has been studied for its potential as an acetylcholinesterase inhibitor.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound contains a morpholine group and has applications in organic synthesis.
4-Hydroxy-2-quinolones: These compounds have a similar aromatic structure and are used in the synthesis of various heterocyclic compounds.
The uniqueness of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets.
Properties
Molecular Formula |
C23H29N3O5S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H29N3O5S/c1-19-17-21(32(28,29)26-13-15-30-16-14-26)7-8-22(19)31-18-23(27)25-11-9-24(10-12-25)20-5-3-2-4-6-20/h2-8,17H,9-16,18H2,1H3 |
InChI Key |
RBVRUTRQSSXWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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